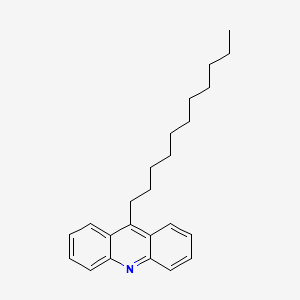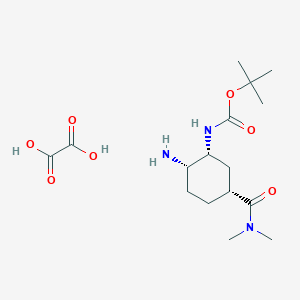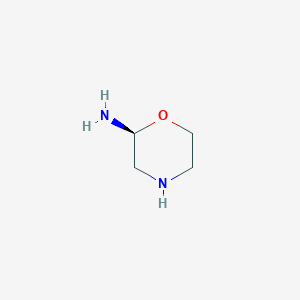
9-Undecylacridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Undecylacridine is a chemical compound belonging to the acridine family, characterized by an acridine core with an undecyl chain attached at the 9th position. Acridines are known for their planar structure and aromaticity, which contribute to their diverse chemical and biological properties.
Méthodes De Préparation
9-Undecylacridine can be synthesized through Bernthsen’s reaction, which involves the condensation of a diphenylamine derivative with a carboxylic acid in the presence of zinc chloride. The reaction typically requires heating and produces the acridine core structure. For this compound, an undecyl chain is introduced at the 9th position of the acridine ring .
In industrial settings, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The process includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
9-Undecylacridine undergoes various chemical reactions, including:
Oxidation: The acridine core can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of acridone derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of dihydroacridine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom of the acridine ring.
Applications De Recherche Scientifique
9-Undecylacridine has been utilized in various scientific research applications:
Chromatography: It has been used to modify silica in the development of mixed-mode stationary phases for high-performance liquid chromatography (HPLC).
Material Science: The compound’s unique structure and properties make it suitable for use in the development of advanced materials, such as functionalized silica for chromatography.
Mécanisme D'action
The mechanism of action of 9-Undecylacridine is primarily related to its ability to interact with various molecular targets through π-π stacking interactions, hydrophobic interactions, and anion exchange. These interactions are facilitated by the planar structure of the acridine core and the hydrophobic undecyl chain. In chromatography, these interactions contribute to the compound’s effectiveness in separating different analytes .
Comparaison Avec Des Composés Similaires
9-Undecylacridine can be compared with other acridine derivatives, such as 9-methylacridine and 9-phenylacridine. While all these compounds share the acridine core, the different substituents at the 9th position impart unique properties:
9-Methylacridine: Has a shorter alkyl chain, leading to different hydrophobic interactions and chromatographic behavior.
9-Phenylacridine: Contains a phenyl group, which introduces additional π-π interactions and affects its chemical reactivity and applications.
These comparisons highlight the uniqueness of this compound, particularly its long undecyl chain, which enhances its hydrophobic interactions and makes it suitable for specific applications in chromatography and material science .
Propriétés
Numéro CAS |
69202-35-3 |
|---|---|
Formule moléculaire |
C24H31N |
Poids moléculaire |
333.5 g/mol |
Nom IUPAC |
9-undecylacridine |
InChI |
InChI=1S/C24H31N/c1-2-3-4-5-6-7-8-9-10-15-20-21-16-11-13-18-23(21)25-24-19-14-12-17-22(20)24/h11-14,16-19H,2-10,15H2,1H3 |
Clé InChI |
LKNWMMQOBWISMK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC1=C2C=CC=CC2=NC3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3S)-1-[(2S)-3-Methyl-2-(methylamino)butyl]pyrrolidin-3-ol](/img/structure/B12925165.png)
![2',3'-Dideoxy-3'-[(diethoxyphosphoryl)methyl]adenosine](/img/structure/B12925167.png)
![9-([1,1'-Biphenyl]-2-yl)-2-bromo-9H-carbazole](/img/structure/B12925169.png)
![4-Nitro-N-[(2S)-2-(2-phenyl-1H-indol-3-yl)propyl]benzene-1-sulfonamide](/img/structure/B12925170.png)



![5-[(Benzyloxy)methyl]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B12925201.png)

![2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[fluorene-9,9'-xanthene]-3',6'-diol](/img/structure/B12925213.png)


